molecular formula C20H16N4O2 B2954863 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895013-38-4

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2954863
CAS No.: 895013-38-4
M. Wt: 344.374
InChI Key: UYRQTQPMJYLKPL-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines pyrazolo and pyrimidinone moieties

Biochemical Analysis

Biochemical Properties

1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions is likely due to the compound’s ability to bind to the active sites of these enzymes, thereby modulating their activity .

Cellular Effects

The cellular effects of 1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one are primarily related to its impact on cell growth and proliferation. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is thought to involve its interaction with CDK2 . By inhibiting this enzyme, the compound can disrupt the cell cycle, leading to a decrease in cell proliferation . Additionally, it may also induce apoptosis within cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one in laboratory settings are limited, it is known that the compound’s effects on cell growth and proliferation are observable within the timeframe of typical in vitro experiments

Metabolic Pathways

Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be metabolized by similar enzymatic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its combined pyrazolo and pyrimidinone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(2-methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-7-5-6-10-17(14)24-19-16(11-22-24)20(26)23(13-21-19)12-18(25)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQTQPMJYLKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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